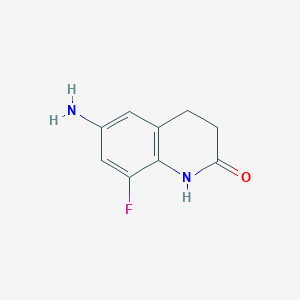

6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one

Description

6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 113225-70-0) is a fluorinated dihydroquinolinone derivative with the molecular formula C₉H₉FN₂O and a molar mass of 180.18 g/mol . Its structure features a bicyclic scaffold with an amino group at position 6 and a fluorine atom at position 6. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and psychiatric disorders, such as nitric oxide synthase (NOS) inhibitors and anticonvulsants .

Properties

IUPAC Name |

6-amino-8-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-7-4-6(11)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANTZUNFLOYHAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Starting Material: The synthesis often begins with a substituted aniline derivative.

Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinoline core.

Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Amination: The amino group at the 6th position can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one and its derivatives. The presence of the fluorine atom at the 8-position enhances the compound's ability to inhibit bacterial growth.

Case Studies

- Bacterial Inhibition : A study demonstrated that compounds with similar structures exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MICs) significantly improved by the introduction of fluorine substituents. The fluorinated derivatives showed up to an 8-fold increase in efficacy compared to their non-fluorinated counterparts .

- Mechanism of Action : The compound acts as an inhibitor of bacterial DNA gyrase, a crucial enzyme for bacterial replication. This mechanism was confirmed through structure-activity relationship (SAR) studies, which indicated that modifications at the 8-position could lead to enhanced antibacterial activity .

Anticancer Properties

Research has also explored the anticancer potential of this compound. Its derivatives have been tested against various cancer cell lines, showing promising results.

Case Studies

- Cell Proliferation Inhibition : In vitro assays revealed that certain derivatives exhibited significant antiproliferative effects against human cancer cell lines such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). The compounds demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cancer cell growth .

- Mechanistic Insights : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Studies have shown that it can activate caspase pathways leading to programmed cell death, making it a candidate for further development as an anticancer agent .

Neurological Applications

Another area of research involves the potential use of this compound in treating neurological disorders.

Case Studies

- Nitric Oxide Synthase Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit neuronal nitric oxide synthase (nNOS). One study found that specific derivatives could effectively reduce neuropathic pain in animal models by modulating nitric oxide levels .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of dihydroquinolinone derivatives are highly dependent on substituent positions and side-chain modifications. Below is a detailed comparison of 6-amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one with its analogs:

Structural and Substituent Effects

Notes:

- *Yield varies based on synthesis route (e.g., alkylation vs. nitro reduction) .

- The 8-fluoro substituent in the target compound reduces nNOS inhibitory potency by 6-fold compared to unsubstituted analogs, likely due to restricted side-chain flexibility .

- Methoxy or methyl groups at position 6 enhance osteogenic or antidepressant activities, respectively, but lack the fluorine-mediated electronic effects seen in the target compound .

Physicochemical Properties

- For comparison, 6-methoxy and 6-methyl derivatives have melting points of 138.5–140.2°C and 126.0–127.9°C, respectively .

Biological Activity

6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the mechanisms of action, structure-activity relationships (SAR), and various case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C9H9FN2O

- Molecular Weight : 180.18 g/mol

- CAS Number : 113225-70-0

The compound features a quinoline core with an amino group at position 6 and a fluorine atom at position 8, which influences its biological activity and pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For example, it has been shown to inhibit bacterial DNA gyrase, which is essential for DNA replication in bacteria .

- Receptor Binding : It potentially interacts with various receptors, modulating cellular responses. Studies indicate its affinity for dopamine receptors, suggesting possible neuropharmacological applications .

- DNA Intercalation : The compound may intercalate into DNA structures, disrupting gene expression and replication processes.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli (WT) | 0.25 |

| Klebsiella pneumoniae (WT) | 0.5 |

| Pseudomonas aeruginosa (WT) | 2 |

The presence of the fluorine substituent enhances its potency against Gram-negative bacteria compared to non-fluorinated analogs .

Anticancer Properties

Research indicates that this compound has potential anticancer effects through various pathways:

- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells.

- Inhibition of Tumor Growth : In vivo studies demonstrate its ability to reduce tumor size in xenograft models .

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that modifications at the 8-position significantly improved antibacterial activity against resistant strains of E. coli and Pseudomonas aeruginosa. The introduction of a fluorine atom resulted in a 4 to 8-fold increase in activity compared to non-fluorinated compounds .

- Neuropharmacological Applications : A pilot study assessed the compound's affinity for dopamine D2 receptors, revealing promising results for potential treatments of neurological disorders . The cytotoxicity profile was also evaluated to ensure safety in clinical applications.

- Phototoxicity Assessment : Another research effort highlighted the compound's phototoxicity under simulated sunlight conditions, emphasizing the need for careful evaluation during drug development processes .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how structural modifications influence biological activity:

| Compound Modification | Biological Effect |

|---|---|

| Fluorine at Position 8 | Increased antibacterial potency |

| Amine Group Positioning | Enhanced receptor binding affinity |

These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via alkylation of nitro-substituted precursors (e.g., 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one) with chloroalkylamine hydrochlorides in DMF using K₂CO₃, followed by nitro group reduction with Pd/C or Raney nickel under H₂ .

- Characterization : Key intermediates are verified via ¹H NMR (e.g., δ 8.13–8.07 ppm for aromatic protons) and ESI-MS (e.g., MH+ at 282 for nitro intermediates) .

Q. How do reaction conditions influence the yield of 6-Amino-8-fluoro derivatives during nitro reduction?

- Catalyst Selection : Pd/C in H₂ yields 72.9% for non-fluorinated analogs, while Raney nickel with hydrazine hydrate is preferred for fluorinated substrates to avoid defluorination .

- Solvent Systems : Ethanol or aqueous acetonitrile is used for solubility and stability of amine products post-reduction .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H NMR : Distinct shifts for the 8-fluoro substituent (e.g., δ 6.32–6.63 ppm for aromatic protons) and dihydroquinoline backbone protons (δ 2.56–3.37 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., MH+ at 238 for fluorinated amines) .

Advanced Research Questions

Q. How can coupling reactions with thiophene-2-carbimidothioate hydroiodide be optimized for derivatives of this compound?

- Conditions : Reactions in ethanol at room temperature under argon yield 43–56% of thiophene-coupled products. Column chromatography (e.g., Biotage flash systems) is critical for purity .

- Chiral Separation : SFC (Supercritical Fluid Chromatography) with chiral columns resolves enantiomers for biological testing .

Q. What strategies address low yields in the alkylation of fluorinated dihydroquinoline precursors?

- Reagent Optimization : Using NaH in DMF for deprotonation improves reactivity of chloroiodopropane in forming 3-carbon linkers (e.g., compound 36 in Scheme 2) .

- Byproduct Analysis : TLC monitoring identifies side products like over-alkylated species, which can be minimized by stoichiometric control .

Q. How do structural modifications (e.g., substitution at position 1) impact the biological activity of this compound?

- Analog Design : Substituents like 2-(dimethylamino)ethyl or 2-(1-methylpyrrolidin-2-yl)ethyl at position 1 enhance receptor binding, as seen in analogs with improved bioactivity .

- Activity Assays : In vitro testing against target enzymes (e.g., kinase inhibition) requires purity >95%, verified via HPLC and LC-MS .

Q. What are the discrepancies in reported NMR data for fluorinated dihydroquinoline derivatives, and how are they resolved?

- Solvent Effects : DMSO-d₆ vs. CDCl₃ causes shifts in NH and aromatic protons (e.g., compound 19 in DMSO-d₆ vs. compound 48 in CDCl₃) .

- Dynamic Effects : Rotameric equilibria in dimethylaminoethyl side chains broaden signals, requiring variable-temperature NMR for clarity .

Methodological Considerations

Q. How is the purity of this compound validated for pharmacological studies?

- Analytical Techniques : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) and LC-ESI-MS confirm purity and identity .

- Impurity Profiling : Trace nitro precursors or coupling byproducts are quantified using calibration curves .

Q. What safety protocols are recommended for handling intermediates like 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.